Darexaban - 365462-23-3

Darexaban

Catalog Number: EVT-264513
CAS Number: 365462-23-3
Molecular Formula: C27H30N4O4
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Darexaban has been used in trials studying the prevention and basic science of Japanese, Caucasian, Thromboembolism, Pharmacodynamics, and Pharmacokinetics, among others.
Tanexaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Tanexaban is extensively metabolized in the liver to its active metabolite and is excreted by the kidneys and in the feces.
Classification and Source

Darexaban is classified as an oral anticoagulant and specifically as a direct Factor Xa inhibitor. It was synthesized as part of a broader effort to develop novel anticoagulants that could provide effective alternatives to traditional therapies like warfarin. The compound was investigated for its pharmacological properties and efficacy in various clinical settings, particularly in patients with acute coronary syndrome and those undergoing surgical procedures at risk for thromboembolic events .

Synthesis Analysis

The synthesis of Darexaban involves several key steps that utilize various organic chemistry techniques. The compound is derived from a complex structure that includes an oxazolidinone moiety. The synthetic route typically involves:

  1. Formation of the core structure: This often includes cyclization reactions to form the oxazolidinone ring.
  2. Modification of functional groups: Specific substituents are introduced to enhance potency and selectivity towards Factor Xa.
  3. Purification processes: Techniques such as crystallization or chromatography are employed to isolate the final product with high purity.
Molecular Structure Analysis

Darexaban's molecular structure can be characterized by its complex arrangement of atoms, which includes:

  • A thiazole ring that contributes to its biological activity.
  • A cyclohexane framework that provides structural stability.
  • Various substituents, including dimethylcarbamoyl groups positioned strategically to enhance binding affinity to Factor Xa.

Computational studies using density functional theory have been employed to analyze the conformational behavior of Darexaban in different solvents. These studies reveal significant insights into the drug's three-dimensional structure and its interactions with biological targets .

Chemical Reactions Analysis

Darexaban undergoes several chemical reactions relevant to its function as an anticoagulant:

  • Binding to Factor Xa: The primary reaction involves the formation of a stable complex between Darexaban and Factor Xa, inhibiting its enzymatic activity.
  • Metabolism: In vivo studies indicate that Darexaban is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological profiles.
Mechanism of Action

The mechanism of action of Darexaban is centered around its ability to inhibit Factor Xa directly. By binding to the active site of this enzyme, Darexaban prevents the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade. This inhibition leads to:

  • Decreased thrombin generation.
  • Reduced fibrin formation.
  • Ultimately, diminished thrombus development.

This mechanism allows for effective anticoagulation without significantly affecting existing thrombin activity or platelet function .

Physical and Chemical Properties Analysis

Darexaban exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 440 g/mol.
  • Solubility: Demonstrates moderate solubility in aqueous environments, which is crucial for oral bioavailability.
  • Lipophilicity: The compound has a log P value indicating favorable lipophilic characteristics that enhance absorption across biological membranes.

These properties are essential in determining the pharmacokinetics and pharmacodynamics of Darexaban as an anticoagulant agent .

Applications

Darexaban was primarily investigated for its applications in:

  • Thromboprophylaxis: Preventing venous thromboembolism in patients undergoing surgery or those at high risk due to medical conditions.
  • Acute Coronary Syndrome Treatment: Evaluated in clinical trials for managing patients with non-ST elevation myocardial infarction (NSTEMI) or ST elevation myocardial infarction (STEMI).

Despite its discontinuation from clinical development due to various challenges related to efficacy and safety profiles compared to other anticoagulants on the market, Darexaban's research has contributed valuable insights into the design and optimization of direct Factor Xa inhibitors .

Pharmacological Characterization of Darexaban

Mechanism of Action: Factor Xa Inhibition Dynamics

Structural Basis of Competitive FXa Binding

Darexaban (YM150) is a competitive, reversible inhibitor of Factor Xa (FXa), featuring a distinctive L-shaped molecular configuration that optimizes binding within the enzyme’s active site. Its core structure comprises:

  • A 5-chlorothiophene-2-carboxamide moiety that occupies the hydrophobic S1 pocket, forming hydrogen bonds with Gly216 at the base of the catalytic triad [1] [10].
  • A central oxazolidinone ring that establishes dual hydrogen bonds with Gly219, critical for anchoring the inhibitor [10] [4].
  • A 4-(4-methyl-1,4-diazepan-1-yl)benzamide group that extends into the S4 specificity pocket, engaging in hydrophobic interactions with Tyr99, Trp215, and Phe174 [1] [8].

This binding architecture enables darexaban to sterically hinder substrate access to the FXa catalytic cleft (Ser195), thereby blocking prothrombin conversion to thrombin. Kinetic studies confirm its competitive inhibition mode, with equilibrium inhibition constants (Ki) in the low nanomolar range (1–5 nM) for human FXa [1] [7]. Molecular dynamics simulations further reveal that darexaban’s rigid conformation minimizes conformational entropy loss upon binding, enhancing affinity compared to flexible inhibitors [4].

Role of Darexaban Glucuronide in Sustained Anticoagulant Activity

Following oral administration, darexaban undergoes rapid first-pass metabolism primarily via glucuronidation, yielding its major active metabolite, darexaban glucuronide (YM-222714). Key characteristics include:

  • Pharmacological Equipotency: Darexaban glucuronide exhibits FXa inhibitory activity equivalent to the parent drug (in vitro IC50 ≈ 2 nM), maintaining anticoagulant efficacy [1] [3].
  • Systemic Dominance: Plasma concentrations of darexaban glucuronide exceed those of darexaban by >100-fold, accounting for >95% of circulating anti-FXa activity [3] [6].
  • Extended Half-Life: The glucuronide metabolite demonstrates a prolonged elimination half-life (14–20 hours in humans) versus darexaban (<1 hour), enabling once-daily dosing in clinical trials [1] [3].

Table 1: Pharmacological Profile of Darexaban vs. Darexaban Glucuronide

ParameterDarexabanDarexaban Glucuronide
FXa Ki (nM)1.21.4
Plasma Half-Life (h)<114–20
Relative Plasma Exposure<1%>95%
Protein Binding (%)83–8474–77

Darexaban glucuronide’s stability in systemic circulation underpins darexaban’s sustained anticoagulant effects, as confirmed by dose-dependent reductions in thrombus weight in murine venous thrombosis models (ED50 = 24.8 mg/kg) and suppression of D-dimer levels in atrial fibrillation patients [1] [7].

Pharmacokinetic Profiling in Preclinical Models

Hepatic Metabolism and UGT Isoform Specificity

Darexaban’s metabolism is dominated by UDP-glucuronosyltransferase (UGT)-mediated conjugation, with minimal cytochrome P450 (CYP) involvement. Key metabolic insights include:

  • Primary Enzymes: UGT1A9 (hepatic) and UGT1A10 (intestinal) are the principal isoforms catalyzing darexaban glucuronidation, with minor contributions from UGT1A7/1A8 [1] [6].
  • Bypass of CYP/Transporter Interactions: Unlike rivaroxaban or apixaban, darexaban glucuronide shows negligible susceptibility to CYP3A4 inducers (e.g., rifampicin) or P-glycoprotein (P-gp) inhibitors. Coadministration with rifampicin increased darexaban glucuronide Cmax by 54% but left AUC unchanged, indicating no clinically relevant interactions [6].
  • Excretion Pathways: After glucuronidation, renal and fecal excretion contribute equally to elimination (≈46% urine, ≈52% feces), reflecting balanced clearance mechanisms [1] [3].

Table 2: UGT Isoforms Involved in Darexaban Glucuronidation

UGT IsoformTissue LocalizationCatalytic Efficiency (Relative Activity)Inhibition Sensitivity
1A9LiverHigh (100%)Moderate (probenecid)
1A10IntestineModerate (60%)Low
1A7Stomach/IntestineLow (15%)Not characterized
1A8IntestineLow (10%)Not characterized

Interspecies Variability in Bioavailability and Clearance

Preclinical pharmacokinetic studies reveal significant species-specific differences in darexaban disposition:

  • Bioavailability: Absolute oral bioavailability ranges from 20% (rats) to 58% (dogs), attributed to variations in intestinal UGT expression and first-pass metabolism [1] [3].
  • Clearance Mechanisms: Renal clearance of darexaban glucuronide is consistent across species (≈2.0 L/h in humans, ≈1.8 L/h in dogs), but mice exhibit higher biliary excretion (≈65% vs. 52% in humans) [3] [7].
  • Ethnic Sensitivity: Clinical trials comparing Caucasian and Japanese subjects show comparable AUC and half-life for darexaban glucuronide, though Cmax is 17–19% lower in Caucasians, likely due to polymorphisms in UGT1A9 [3].

Table 3: Preclinical Pharmacokinetic Parameters of Darexaban Glucuronide

SpeciesOral Bioavailability (%)Half-Life (h)Renal Clearance (L/h)Feces:Urine Excretion Ratio
Human50–6014–202.052:46
Rat20–253–40.870:30
Dog55–608–101.845:55
Mouse35–404–6Not reported65:35

These interspecies disparities highlight the importance of UGT-mediated metabolism in darexaban’s pharmacokinetics and support cautious extrapolation of preclinical data to humans.

Properties

CAS Number

365462-23-3

Product Name

Darexaban

IUPAC Name

N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C27H30N4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34)

InChI Key

IJNIQYINMSGIPS-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

darexaban
N-(2-hydroxy-6-(4-methoxybenzamido)phenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide
YM 150
YM-150
YM150 cpd

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.